3-(4-fluorophenyl)-1-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(4-morpholin-4-ylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-25-20(14-19(24-25)15-2-4-16(22)5-3-15)21(27)23-17-6-8-18(9-7-17)26-10-12-28-13-11-26/h2-9,14H,10-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUNQEGSOOFAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst.
Attachment of the Morpholinophenyl Group: The morpholinophenyl group can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with a halogenated aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
The compound has been studied for its antitumor properties, particularly as an inhibitor of specific enzymes involved in cancer progression. It has shown promising results against various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation and inducing apoptosis.
Table 1: Antitumor Activity of 3-(4-Fluorophenyl)-1-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of PI3K/Akt signaling pathway |
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
Case Study 1: In Vivo Efficacy in Tumor Models
In a study involving xenograft models of breast cancer, administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's potential as a therapeutic agent in managing breast cancer.
Case Study 2: Combination Therapy
Research has also explored the use of this compound in combination with other chemotherapeutics. In vitro studies showed enhanced cytotoxic effects when used alongside traditional chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Carboxamides
*Calculated based on molecular formula C₁₉H₂₀FN₃O₂.
Key Structural and Functional Insights
Role of the Morpholinophenyl Group
The 4-morpholinophenyl substituent in the target compound introduces a polar, hydrophilic moiety that may enhance solubility and metabolic stability compared to lipophilic analogs like AB-CHFUPYCA (). Morpholine derivatives are often employed to improve pharmacokinetic profiles in drug design .
Fluorophenyl vs. Trifluoromethyl Substitutions
The 4-fluorophenyl group at C3 is a common bioisostere for chlorophenyl or trifluoromethyl groups. In antiviral studies, trifluoromethyl-substituted pyrazoles (e.g., JMN6-093) demonstrated potent inhibition of measles virus polymerase (EC50: 0.8 µM), suggesting fluorophenyl analogs like the target compound may retain activity with improved safety profiles .
Carboxamide Linker Modifications
- Sulfonamide vs. Carboxamide : Sulfonamide analogs () exhibit antiviral activity but may face higher metabolic clearance than carboxamides due to sulfone group reactivity.
- Amino Acid vs. Aromatic Substituents: Synthetic cannabinoids like AB-CHFUPYCA () use amino acid-based carboxamides to mimic endogenous ligands, whereas the target’s morpholinophenyl group likely shifts receptor selectivity away from cannabinoid receptors (CB1/CB2) .
Biological Activity
3-(4-fluorophenyl)-1-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide, often referred to as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H19FN4O
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antiviral, anticancer, and anti-inflammatory properties. Below are key findings from various studies.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various viral strains:
- Herpes Simplex Virus (HSV) : A study demonstrated that pyrazole derivatives reduced the number of HSV-1 plaques by up to 69% at specific concentrations .
- Hepatitis C Virus (HCV) : Another derivative exhibited an IC50 value of 6.7 μM against HCV, indicating significant antiviral activity .
Anticancer Properties
The compound's structure suggests potential anticancer properties, particularly through the inhibition of specific pathways involved in tumor growth:
- Mechanism : The pyrazole ring system is known to interact with various enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit protein disulfide isomerase (PDI), which is crucial for cancer cell survival .
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, the compound has been evaluated for anti-inflammatory effects:
- Cytokine Inhibition : Studies indicate that certain pyrazole derivatives can downregulate pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
Table 1: Biological Activities of Similar Pyrazole Derivatives
Case Studies
Several case studies have provided insights into the efficacy and safety profiles of pyrazole derivatives:
-
Case Study on HSV :
- Researchers administered a pyrazole derivative to infected cells and observed a significant reduction in viral load, suggesting that the compound effectively inhibits viral replication.
-
Clinical Evaluation :
- A clinical trial evaluating similar compounds for their anticancer effects reported promising results in reducing tumor sizes in patients with specific types of cancer.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., distinguishing N-methyl vs. aryl protons) .
- LC-MS : Validates molecular weight and purity (>95% by HPLC) .
- Elemental Analysis : Ensures stoichiometric accuracy .
What challenges exist in handling the compound’s solubility, and what strategies mitigate these issues in vitro?
Basic Question
The compound exhibits low aqueous solubility (<10 µM in PBS), limiting its utility in cell-based assays. Strategies to address this include:
- Co-solvents : Use of DMSO (≤0.1% v/v) to pre-dissolve the compound, followed by dilution in culture media .
- Surfactants : Addition of poloxamers (e.g., Pluronic F-68) to enhance dispersion .
- Lipid-based Formulations : Encapsulation in liposomes or micelles to improve bioavailability .
Table 1 : Solubility Optimization Strategies
| Method | Solubility Improvement | Viability Impact |
|---|---|---|
| DMSO (0.1%) | 2–5× increase | Minimal (<5% cytotoxicity) |
| Poloxamer F-127 (0.01%) | 3–7× increase | None observed |
| Liposomal Encapsulation | 10× increase | Requires empirical testing |
How does the substitution pattern on the pyrazole ring influence CB1 receptor binding affinity, and what experimental approaches validate these effects?
Advanced Question
The fluorophenyl and morpholinophenyl groups are critical for target engagement. Structure-Activity Relationship (SAR) studies reveal:
- Fluorine Substitution : Enhances binding via hydrophobic interactions and metabolic stability .
- Morpholine Group : Facilitates hydrogen bonding with receptor residues (e.g., Lys192 in CB1) .
Q. Experimental Validation :
- Competitive Binding Assays : Displacement of [³H]CP-55,940 in CB1-transfected HEK293 cells (IC₅₀ values reported in Table 2) .
- Molecular Docking : Simulations using AutoDock Vina to predict binding poses and ΔG values .
Table 2 : Binding Affinity of Derivatives (CB1 Receptor)
| Derivative (R7 Substituent) | IC₅₀ (nM) | Notes |
|---|---|---|
| Morpholinophenyl (Target) | 12.3 ± 1.2 | High selectivity |
| Piperidinyl Analog | 45.7 ± 3.8 | Reduced H-bonding |
| Unsubstituted Phenyl | >1000 | Loss of affinity |
What crystallographic techniques are optimal for determining molecular conformation, and how does SHELX facilitate refinement?
Advanced Question
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard. Key steps include:
- Crystal Growth : Vapor diffusion in acetonitrile/water mixtures .
- Data Collection : Synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution datasets.
Q. SHELX Suite Applications :
- SHELXD : Direct methods for phase solving in centrosymmetric space groups (e.g., P21/c) .
- SHELXL : Refinement of anisotropic displacement parameters and H-atom placement .
Table 3 : Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| a, b, c (Å) | 6.5449, 26.1030, 14.3818 |
| β (°) | 100.604 |
| Resolution (Å) | 0.84–1.10 |
| R-factor | 0.042 |
How can researchers design derivatives to improve bioavailability while maintaining target engagement?
Advanced Question
Derivatization Strategies :
- Bioisosteric Replacement : Swap morpholine with piperazine to enhance solubility without sacrificing H-bonding .
- Prodrug Approaches : Esterification of the carboxamide group to increase membrane permeability .
Q. Assessment Assays :
- Solubility Screening : Shake-flask method in PBS (pH 7.4) .
- Permeability : Caco-2 cell monolayers for Papp values .
- In Vitro Efficacy : Inhibition of cAMP accumulation in CB1 receptor assays (EC₅₀ < 50 nM target) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
